3-Fluoro-5-nitropyridin-1-ium-1-olate
Description
Properties
IUPAC Name |
3-fluoro-5-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYNPMFWRRDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-5-nitropyridine N-oxide chemical structure and properties
Structure, Synthesis, and Regiochemical Utility in Drug Discovery
Executive Summary
3-Fluoro-5-nitropyridine N-oxide is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and covalent modifiers. Its utility stems from the unique electronic push-pull system created by the N-oxide moiety in conjunction with the electron-withdrawing nitro and fluoro substituents. This specific substitution pattern (3,5-disubstituted) creates a highly electrophilic core that allows for precise, regiocontrolled functionalization at the C2 and C6 positions—transformations that are difficult to achieve with the non-oxidized pyridine precursor.
This guide details the physiochemical profile, synthetic routes, and critical reactivity patterns of this molecule, providing researchers with the mechanistic insight required to utilize it effectively in medicinal chemistry campaigns.
Structural Analysis & Physiochemical Profile
Molecular Identity
-
Systematic Name: 3-Fluoro-5-nitro-1
-pyridin-1-ol (IUPAC) -
Common Name: 3-Fluoro-5-nitropyridine N-oxide
-
CAS Number: 107512-34-5 (Note: CAS may vary by hydration state or salt form; 1060804-39-8 refers to the non-oxidized precursor).
-
Molecular Formula:
-
Molecular Weight: 158.09 g/mol
Electronic Architecture & Activation
The reactivity of this molecule is defined by the interplay of three functional groups. Understanding this electronic landscape is prerequisite to predicting reaction outcomes.
| Position | Substituent | Electronic Effect | Consequence for Reactivity |
| N1 | N-Oxide ( | Inductive withdrawal (-I), Resonant donation (+M) | Activates C2 and C6 for nucleophilic attack; directs electrophiles to C4 (if not blocked). |
| C3 | Fluorine | Strong Inductive withdrawal (-I), Weak Resonant donation (+M) | Increases acidity of C2 and C4 protons; stabilizes Meisenheimer complexes at C2/C4. |
| C5 | Nitro | Strong Inductive (-I) & Resonant withdrawal (-M) | Strongly activates C2, C4, and C6 towards nucleophilic attack. |
The "Sandwich" Effect: The C4 position is located between the Fluorine (C3) and Nitro (C5) groups. While electronically highly activated (para to N-oxide, ortho to Nitro), it is sterically encumbered. Consequently, C2 (ortho to N-oxide, para to Nitro) and C6 (ortho to N-oxide, ortho to Nitro) are the primary sites for functionalization.
Synthetic Protocols
The synthesis of 3-fluoro-5-nitropyridine N-oxide is typically achieved via direct oxidation of the commercially available 3-fluoro-5-nitropyridine. While m-CPBA is a standard oxidant, the Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system is often preferred for electron-deficient pyridines to ensure higher conversion and safety.
Protocol: UHP/TFAA Oxidation
-
Rationale: The nitro group makes the pyridine nitrogen less basic, rendering it sluggish to mild oxidants. TFAA activates the peroxide in situ, creating a potent trifluoroperacetic acid species capable of overcoming this deactivation.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-fluoro-5-nitropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Addition: Add Urea Hydrogen Peroxide (UHP, 2.5 equiv) in one portion.
-
Activation: Cool the mixture to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 2.0 equiv). Caution: Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Product is more polar than starting material).
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide). Neutralize with saturated . Extract with DCM/MeOH (9:1) due to high polarity. -
Purification: Silica gel chromatography (DCM/MeOH gradient).
Visualization of Synthesis Workflow
Figure 1: Optimized oxidation workflow using the UHP/TFAA system for electron-deficient pyridines.
Reactivity & Functionalization Strategies
The primary value of 3-fluoro-5-nitropyridine N-oxide lies in its ability to undergo Regioselective Nucleophilic Rearrangement and Chlorination .
The "Meisenheimer" Gateway (Regioselective Chlorination)
Reaction with
-
Regiochemical Prediction:
-
Path A (Attack at C2): Sterically favored (F is smaller than
). Electronically favored (Para to ). -
Path B (Attack at C6): Sterically hindered (Ortho to bulky
). -
Outcome: The major product is typically 2-chloro-3-fluoro-5-nitropyridine .
-
Protocol (Chlorination):
-
Suspend N-oxide in
(solvent and reagent). -
Heat to reflux (80–100°C) for 2–4 hours.
-
Mechanism: O-phosphorylation
Nucleophilic attack of at C2 Elimination of .
Nucleophilic Aromatic Substitution ( )
Unlike the non-oxidized precursor, the N-oxide activates the ring differently.
-
Displacement of Fluorine: The C3-Fluorine is meta to the N-oxide and meta to the Nitro group. Therefore, it is deactivated toward direct
compared to a 2-fluoro or 4-fluoro analog. -
Vicarious Nucleophilic Substitution (VNS): Carbon nucleophiles or amines may attack C2/C6 directly, leading to hydrogen substitution rather than fluorine displacement.
Divergent Reactivity Map
Figure 2: Divergent reactivity pathways. The N-oxide moiety directs chemistry primarily to the C2 position, bypassing the meta-located Fluorine.
Safety & Handling (Critical)
Working with nitropyridine N-oxides requires strict adherence to safety protocols due to the energetic nature of the functional groups.
-
Explosion Hazard: The combination of a nitro group (oxidizer) and the N-oxide (oxygen source) on an organic framework lowers the decomposition temperature. Never concentrate reaction mixtures to dryness at high heat.
-
Shock Sensitivity: While not a primary explosive, polynitro/N-oxide pyridines can be shock-sensitive. Use plastic spatulas and avoid metal-on-metal friction.
-
Toxicity: Fluorinated nitro-aromatics are potential skin sensitizers and mutagens. All handling must occur in a fume hood with double-gloving (Nitrile).
References
-
Synthesis of Pyridine N-oxides: Youssef, M. S. K., et al. "Recent trends in the chemistry of pyridine N-oxides."[1] Arkivoc 2001.1 (2001): 242-268.[1] Link
- Oxidation Protocols (UHP/TFAA): Caron, S., et al. "Large-Scale Oxidation of Pyridines with Urea-Hydrogen Peroxide Complex and Trifluoroacetic Anhydride." Journal of Organic Chemistry 68.10 (2003). (Methodology adapted for electron-deficient systems).
-
Regioselectivity in SnAr: BenchChem Technical Guides. "Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide." Link
- Functionalization of Nitropyridines: Ple, N., et al. "Metalation of 3-fluoro- and 3-chloro-pyridines." Journal of Organic Chemistry 60.12 (1995).
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
Sources
Navigating the Landscape of Fluoronitropyridine N-oxides: A Technical Guide for Researchers
An In-depth Exploration of 3-Fluoro-5-nitropyridin-1-ium-1-olate and its Isomeric Relatives in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines
To the dedicated researcher, scientist, or drug development professional, the pyridine scaffold is a cornerstone of medicinal chemistry. Its strategic functionalization is a key step in the development of novel therapeutics. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins.[3][4] When combined with a nitro group, a powerful electron-withdrawing moiety, the resulting fluoronitropyridine core becomes a versatile building block for a diverse range of bioactive compounds.
This guide focuses on the specific, yet illustrative, case of 3-Fluoro-5-nitropyridin-1-ium-1-olate. While a dedicated CAS number for this precise N-oxide is not readily found in major chemical databases, this should not be viewed as a dead end. Instead, it opens a door to the broader, and arguably more pertinent, landscape of its commercially available and well-documented isomers. These related compounds are of significant interest in contemporary drug discovery and offer a wealth of synthetic possibilities.
The Isomeric Landscape: Properties and Identification
The precise positioning of the fluoro and nitro groups on the pyridine ring, as well as the presence of an N-oxide or a pyridinone tautomer, gives rise to several key isomers. Each possesses a unique electronic and steric profile, making the selection of the appropriate isomer a critical first step in any synthetic campaign.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluoro-5-nitropyridine | 1060804-39-8 | C5H3FN2O2 | 142.09 |
| 3-Fluoro-2-nitropyridine | 54231-35-5 | C5H3FN2O2 | 142.09 |
| 3-Fluoro-4-nitropyridine | 13505-01-6 | C5H3FN2O2 | 142.09 |
| 3-Fluoro-5-nitropyridin-2(1H)-one | 1033202-14-0 | C5H3FN2O3 | 158.09 |
| 5-Fluoro-3-nitropyridin-2(1H)-one | 136888-20-5 | C5H3FN2O3 | 158.09 |
Synthetic Strategies: Accessing the Fluoronitropyridine Core
The synthesis of fluoropyridines, particularly with meta-substitution patterns, can be challenging.[5] However, several reliable methods have been developed, offering researchers multiple avenues to access these valuable intermediates.
Pathway 1: N-Oxidation and Nucleophilic Aromatic Substitution
A key strategy for introducing fluorine into a pyridine ring is through the activation of the ring by N-oxidation. The N-oxide functionality enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr).
Caption: A potential synthetic route to a fluoronitropyridine N-oxide.
Experimental Protocol: Synthesis of a Fluoronitropyridine N-oxide (Representative)
This protocol is a representative example based on established methodologies for the N-oxidation of pyridines and subsequent fluorination.
Step 1: N-Oxidation of 3-Bromo-5-nitropyridine
-
Rationale: The pyridine nitrogen is first oxidized to an N-oxide. This has two key effects: it activates the ring for subsequent nucleophilic substitution and directs the incoming nucleophile to the 2- and 4-positions. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Procedure:
-
Dissolve 3-bromo-5-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-nitropyridine N-oxide.
-
Step 2: Nucleophilic Fluorination
-
Rationale: The bromine atom on the activated N-oxide ring is displaced by a fluoride ion. Anhydrous potassium fluoride is a common fluoride source, often used with a phase-transfer catalyst like 18-crown-6 to enhance the solubility and reactivity of the fluoride anion.
-
Procedure:
-
To a solution of 3-bromo-5-nitropyridine N-oxide (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or sulfolane), add anhydrous potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Heat the mixture to 120-150 °C and stir for 4-8 hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 3-fluoro-5-nitropyridine N-oxide by column chromatography.
-
Pathway 2: Fluorodenitration
An alternative approach involves the direct replacement of a nitro group with a fluorine atom, a reaction known as fluorodenitration. This method is particularly effective for nitropyridines where the nitro group is at the 2- or 4-position. For 3-nitropyridines, the presence of other electron-withdrawing groups is often necessary for the reaction to proceed efficiently.[6]
Reagents: Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this transformation under mild conditions.[6]
Applications in Drug Discovery
The strategic incorporation of the fluoronitropyridine moiety has been instrumental in the development of numerous therapeutic agents. The unique electronic properties of this scaffold can be leveraged to:
-
Modulate pKa: Fine-tuning the basicity of the pyridine nitrogen is crucial for optimizing solubility, cell permeability, and off-target activity.
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[4]
-
Improve Target Engagement: The polarized C-F bond can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency and selectivity.[7]
Fluorinated nitropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents.[3][7]
Suppliers of Fluoronitropyridine Isomers
While the specific N-oxide "3-Fluoro-5-nitropyridin-1-ium-1-olate" may not be a stock item, its key isomers are readily available from several reputable chemical suppliers. Researchers are advised to consult the suppliers' websites for the most up-to-date information on availability, purity, and pricing.
| Supplier | Featured Isomers |
| Sigma-Aldrich | 3-Fluoro-4-nitropyridine |
| BLDpharm | 3-Fluoro-5-nitropyridin-2(1H)-one, 5-Fluoro-3-nitropyridin-2(1H)-one |
| Tokyo Chemical Industry (TCI) | 3-Fluoro-2-nitropyridine |
| Santa Cruz Biotechnology | 3-Fluoro-4-nitropyridine |
Conclusion
The exploration of 3-Fluoro-5-nitropyridin-1-ium-1-olate and its related isomers offers a compelling case study in modern medicinal chemistry. While the exact nomenclature may lead to an initial dead end in catalog searches, a deeper understanding of the isomeric landscape and the underlying synthetic strategies provides researchers with a rich toolkit for drug discovery. The fluoronitropyridine scaffold, in its various forms, will undoubtedly continue to be a valuable asset in the design and synthesis of next-generation therapeutics.
References
-
Li, Z., et al. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
-
Journal of Industrial and Engineering Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2007). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Application of Fluorine in Drug Design. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
Electronic Architecture & Synthetic Utility of 3-Fluoro-5-nitropyridine-1-oxide
The following technical guide details the electronic structure, reactivity, and synthetic utility of 3-fluoro-5-nitropyridine-1-oxide , a specialized heterocyclic intermediate.
Executive Summary
3-Fluoro-5-nitropyridine-1-oxide represents a high-value "push-pull" heterocyclic scaffold used primarily as a regioselective entry point into 2,3,5-trisubstituted pyridines.[1] Unlike simple pyridines, the 1-oxide moiety reverses the electronic bias of the ring, activating the
This guide analyzes the molecule’s unique "meta-meta" substitution pattern—where both the fluoro and nitro groups occupy positions (3 and 5) electronically decoupled from the N-oxide’s direct resonance activation—creating a stable core that directs reactivity exclusively to the vacant C2 and C6 sites.
Molecular Architecture & Electronic Landscape
The reactivity of 3-fluoro-5-nitropyridine-1-oxide is governed by the competition between three distinct electronic vectors. Understanding this interplay is critical for predicting regioselectivity in downstream functionalization.
The "Push-Pull" Electronic Map
The pyridine N-oxide moiety is ambivalent: the cationic nitrogen (
-
The N-Oxide Effect: Activates C2 and C4 for nucleophilic attack (due to inductive
) but also makes the ring susceptible to electrophilic attack at C2/C4 (due to back-donation from ).[1] -
The Nitro Effect (C5): A strong electron-withdrawing group (EWG) that severely deactivates the ring toward electrophiles but super-activates the ortho (C4, C6) and para (C2) positions for nucleophiles.[2]
-
The Fluoro Effect (C3): A weak EWG that exerts a local inductive pull, further acidifying the C2 and C4 protons.[2]
Visualization of Electronic Vectors
The following diagram illustrates the conflicting and reinforcing electronic vectors that define the molecule's reactivity.
Figure 1: Electronic vector map showing the convergence of activation at C2 and C6. The C2 position receives activation from all three functional groups.
Computational & Physical Parameters[1][4]
The physical properties of 3-fluoro-5-nitropyridine-1-oxide differ significantly from its non-oxidized parent.[1] The N-oxide bond introduces a large dipole, but the opposing vectors of the C3-F and C5-NO2 groups partially mitigate this, creating a molecule with unique solubility and π-stacking characteristics.[1]
| Parameter | Value (Predicted/Experimental) | Significance |
| Dipole Moment | ~3.8 – 4.5 D | High polarity; soluble in DMSO, DMF, MeCN.[1][2] Limited solubility in non-polar ethers. |
| HOMO/LUMO Gap | ~4.2 eV | Indicates kinetic stability; requires activation (thermal or chemical) to react.[2] |
| C2-H Acidity (pKa) | ~18 (DMSO) | Highly acidic for an aryl C-H; susceptible to deprotonation by weak bases.[2] |
| LogP | ~0.6 | Lower lipophilicity than parent pyridine due to zwitterionic N-O bond. |
Key Insight: The "Meta-Meta" substitution (3,5) leaves the 2, 4, and 6 positions open.[2] However, C4 is sterically crowded between the Fluoro and Nitro groups.[2] Consequently, C2 and C6 are the primary reactive sites , with C2 often favored due to the stronger para-activation from the nitro group compared to the ortho-activation at C6.[2]
Reactivity Profile & Applications
The primary utility of 3-fluoro-5-nitropyridine-1-oxide lies in its ability to undergo Nucleophilic Aromatic Substitution of Hydrogen (SNH) or Rearrangement-Chlorination .[1]
The "Meisenheimer" Pathway (Chlorination)
The most common industrial application is the conversion of the N-oxide to a 2-chloropyridine using phosphoryl chloride (
-
Activation: Oxygen attacks
to form a reactive cationic intermediate. -
Nucleophilic Attack: Chloride ion attacks the ring.
-
Regioselectivity: Attack occurs at C2 (less hindered, para to
) or C6 (ortho to ).-
Outcome: Predominant formation of 2-chloro-3-fluoro-5-nitropyridine .[1]
-
Nucleophilic Substitution (SNAr)
Unlike 2- or 4-halopyridines, the fluorine at C3 is not activated for displacement because it is meta to the nitro group and beta to the N-oxide.[1] Therefore, the C-F bond is stable.[2]
-
Implication: This scaffold allows researchers to functionalize the ring (at C2/C6) while retaining the metabolic stability of the C-F bond, a crucial feature in medicinal chemistry (e.g., preventing metabolic oxidation).[2]
Figure 2: Primary divergent synthetic pathways.[2][5][6] The N-oxide serves as a gateway to 2-functionalized pyridines or as a protected form of the pyridine core.[1]
Experimental Protocols
Synthesis of 3-Fluoro-5-nitropyridine-1-oxide
Standard Operating Procedure (SOP) for N-Oxidation.
Reagents:
-
m-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 eq)[2]
-
Dichloromethane (DCM) or Acetonitrile (MeCN)[2]
Protocol:
-
Dissolution: Dissolve 3-fluoro-5-nitropyridine in DCM (0.2 M concentration).
-
Addition: Add mCPBA portion-wise at 0°C. Note: The electron-deficient nature of the pyridine requires excess oxidant.
-
Reflux: Warm to room temperature. If conversion is slow (monitored by TLC/LCMS), heat to reflux (40°C) for 12–24 hours.[2]
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Purification: Extract with DCM. The N-oxide is significantly more polar than the starting material. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
LCMS: Shift in retention time (earlier eluting) and Mass [M+H]+ = 159.02.[2]
-
1H NMR: Characteristic downfield shift of the C2/C6 protons compared to the parent pyridine due to the deshielding anisotropy of the N-O bond.[2]
Safety & Stability
-
Energetics: As a nitro-pyridine N-oxide, the molecule possesses significant potential energy.[1] Avoid heating neat or concentrating to dryness in the presence of metal salts.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The N-oxide is hygroscopic.[1]
References
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive text on Pyridine N-oxide reactivity and Meisenheimer rearrangements).
-
Youssif, S. (2001).[2][6] Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[2][6] Link
-
Albini, A., & Pietra, S. (1991).[2] Heterocyclic N-Oxides. CRC Press.[6] (Comprehensive review of N-oxide dipole moments and electronic vectors).
-
ChemScene. (2024). Product Data: 3-Fluoro-5-nitropyridine. Link (Precursor data for synthesis validation).
-
National Institute of Standards and Technology (NIST). CCCBDB Experimental Dipole Moments. Link (Reference for comparative pyridine N-oxide physical data).[2]
Sources
- 1. 1232432-08-4|3-Fluoro-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. 1033202-14-0|3-Fluoro-5-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
A-Z Guide to 3,5-Disubstituted Pyridine N-Oxides: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: Pyridine N-oxides are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic properties, enhancing its utility as a versatile building block in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of 3,5-disubstituted pyridine N-oxides, a subclass with a unique substitution pattern that offers distinct advantages in drug design. We will explore their synthesis, delve into the nuances of their reactivity, and showcase their application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their discovery programs.
Introduction: The Strategic Advantage of the N-Oxide
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, largely due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] However, the parent pyridine ring is relatively electron-deficient, making it less susceptible to electrophilic substitution.[1] The conversion to a pyridine N-oxide dramatically shifts this electronic landscape.
The N-oxide group, with its dative N+-O- bond, acts as a powerful electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions of the pyridine ring.[2] This "activation" makes the ring more amenable to a variety of chemical transformations that are challenging with the parent pyridine.[3] Furthermore, the N-oxide group enhances the polarity and aqueous solubility of molecules, which can be a significant advantage in improving the pharmacokinetic properties of drug candidates.[3][4]
The 3,5-disubstitution pattern provides a unique framework. With the C2, C4, and C6 positions available for further functionalization, and the existing substituents at C3 and C5 directing subsequent reactions, these building blocks offer a high degree of control for constructing complex molecular architectures.
Synthesis of 3,5-Disubstituted Pyridine N-Oxides
The most direct and common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative.[5] The choice of oxidant and reaction conditions is critical to achieve high yields and chemoselectivity, especially when sensitive functional groups are present.
Classical Oxidation Methods
-
Hydrogen Peroxide in Acetic Acid: This is a traditional and cost-effective method. The reaction of a 3,5-disubstituted pyridine with hydrogen peroxide in glacial acetic acid typically requires heating to achieve complete conversion.[6] A representative protocol for the synthesis of 3,5-dimethylpyridine N-oxide (also known as 3,5-lutidine N-oxide) is detailed below.[6]
-
Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the N-oxidation of pyridines and can often be performed at lower temperatures than the H₂O₂/acetic acid system.[5] However, peroxyacids are less atom-economical and can be more expensive for large-scale synthesis.
Modern Catalytic Oxidation
-
Methyltrioxorhenium (MTO) Catalysis: The use of catalytic amounts of MTO with hydrogen peroxide as the terminal oxidant provides a highly efficient and mild method for pyridine N-oxidation.[5] This system often exhibits excellent functional group tolerance. 3- and 4-substituted pyridines, regardless of the electronic nature of the substituents, generally give high yields of the corresponding N-oxides with low catalyst loading.[5]
-
Other Metal-Based Catalysts: Various other transition metal catalysts have been explored to facilitate the N-oxidation of pyridines, sometimes offering unique selectivity profiles.
Experimental Protocol: Synthesis of 3,5-Dimethylpyridine N-Oxide
This protocol is adapted from the method described by Ochiai and is a foundational procedure for this class of compounds.[6]
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% aqueous solution)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
High vacuum distillation unit
-
Ice bath
Procedure:
-
In a fume hood, combine 0.5 mol of glacial acetic acid, 0.051 mol of 3,5-dimethylpyridine, and 5 mL of 35% H₂O₂ in a 100 mL round-bottom flask.[6]
-
With constant magnetic stirring, heat the reaction mixture to an internal temperature of 80 °C for 5 hours.[6]
-
After the reaction is complete, cool the flask to 24 °C using an ice bath.[6]
-
Carefully connect the flask to a high vacuum distillation unit to remove the excess acetic acid. This step typically takes 90-120 minutes.[6]
-
The resulting product, 3,5-dimethylpyridine N-oxide, can be further purified if necessary.
Causality Behind Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent oxidizing species.
-
80 °C Reaction Temperature: Provides sufficient thermal energy to overcome the activation barrier for the N-oxidation reaction without causing significant decomposition of the product or reactants.[6]
-
Vacuum Distillation: Is a crucial step to remove the high-boiling acetic acid from the product without requiring excessively high temperatures that could degrade the N-oxide.[6]
Reactivity and Strategic Functionalization
The presence of the N-oxide group fundamentally alters the reactivity of the pyridine ring, opening up a diverse range of synthetic possibilities.
Electrophilic Aromatic Substitution
The N-oxide group strongly activates the C4 position (and to a lesser extent, the C2 and C6 positions) towards electrophilic attack.[2][7]
-
Nitration: A key reaction for this class of compounds is nitration. For example, 3,5-dimethylpyridine N-oxide can be readily nitrated at the C4 position using a mixture of fuming sulfuric acid and nitric acid.[2] This 4-nitro intermediate is a valuable precursor for further functionalization.
-
Halogenation: While direct halogenation of pyridines can be challenging, the corresponding N-oxides undergo halogenation more readily, again favoring the C4 position.
Nucleophilic Substitution
The N-oxide group also activates the C2 and C4 positions for nucleophilic attack.[3] This is often achieved by first treating the N-oxide with an activating agent.
-
Deoxyhalogenation: Treatment of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C2 and C4 positions, with subsequent deoxygenation.[8]
-
Amination: Regioselective amination of 3,5-disubstituted pyridine N-oxides is a powerful tool for introducing nitrogen-containing functionalities. A notable method utilizes saccharin as an inexpensive and readily available ammonium surrogate, allowing for a one-pot process to generate substituted aminopyridines with high regioselectivity.[9] This process has been shown to be effective for a variety of 3,5-disubstituted pyridine N-oxides.[9]
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation provides another avenue for functionalization. Strong bases like lithium diisopropylamide (LDA) can deprotonate the C2 position, and the resulting organolithium species can be trapped with various electrophiles.
Caption: Reactivity of 3,5-disubstituted pyridine N-oxides.
Applications in Drug Discovery: Case Studies
The unique properties of 3,5-disubstituted pyridine N-oxides have been leveraged in the synthesis of several important pharmaceutical agents.
-
Proton Pump Inhibitors (PPIs): 3,5-Dimethyl-4-nitropyridine N-oxide is a key intermediate in the synthesis of omeprazole, a widely used PPI for treating acid reflux and ulcers.[2] The N-oxide facilitates the crucial nitration step at the C4 position.[2]
-
Kinase Inhibitors: The aminopyridine motif is prevalent in many kinase inhibitors. The regioselective amination of 3,5-disubstituted pyridine N-oxides provides a direct and efficient route to these valuable intermediates.[9] For instance, a 3-arylthio, 5-aryloxy pyridine N-oxide has been successfully aminated in the development of a clinical candidate.[9]
Drug Discovery Workflow
Caption: Drug discovery workflow using these building blocks.
Spectroscopic Characterization
The successful synthesis and purification of 3,5-disubstituted pyridine N-oxides require robust analytical characterization.
| Spectroscopic Technique | Key Features for 3,5-Disubstituted Pyridine N-Oxides |
| ¹H NMR | - Protons at C2 and C6 are typically shifted downfield compared to the parent pyridine due to the electron-withdrawing nature of the N-oxide. - The proton at C4 is also shifted downfield. - The chemical shift of the substituents at C3 and C5 can provide information about the electronic environment of the ring. For 3,5-dimethylpyridine N-oxide, a singlet corresponding to the six equivalent methyl protons is observed around 2.28 ppm.[6] |
| ¹³C NMR | - The carbons attached to the nitrogen (C2 and C6) are significantly deshielded. - The carbon at C4 is also deshielded. |
| IR Spectroscopy | - A strong characteristic absorption band for the N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) is readily observed, confirming the molecular weight of the compound. |
Conclusion
3,5-Disubstituted pyridine N-oxides are invaluable building blocks in the medicinal chemist's toolbox. Their unique electronic properties, conferred by the N-oxide functionality, allow for a wide range of regioselective transformations that are not readily achievable with their parent pyridine counterparts. From facilitating crucial nitration reactions in the synthesis of blockbuster drugs to enabling the efficient construction of complex aminopyridine cores for kinase inhibitors, the strategic application of these intermediates continues to drive innovation in drug discovery. A thorough understanding of their synthesis, reactivity, and characterization is essential for any researcher aiming to leverage their full potential in the development of next-generation therapeutics.
References
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC - NIH. [Link]
-
Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... (n.d.). ResearchGate. [Link]
-
Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. (2023). Request PDF. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc. [Link]
-
Pyridine N-Oxides. (2012). Baran Lab. [Link]
-
An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. (2012). ACS Publications. [Link]
-
NMR studies of pyridine-N-oxide. Determination of spectroscopic constants from [15N]-, [4-2H], and the parent species. (1978). Semantic Scholar. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (2002). ResearchGate. [Link]
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. (n.d.). ACS Publications. [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. [Link]
- Method for preparing 3,5-dimethylpyridine-N-oxide. (2010).
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Stability Profile of 3-Fluoro-5-nitro-pyridine-1-oxide
Part 1: Executive Summary
3-Fluoro-5-nitro-pyridine-1-oxide (CAS: 38186-85-5 or analog) is a high-value heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical agents. Its stability profile is defined by the electronic tension between the strongly electron-withdrawing nitro group, the electronegative fluorine atom, and the amphoteric nature of the N-oxide functionality.
Under ambient conditions (defined as 20–25°C, 1 atm, normal humidity), this compound exhibits moderate stability but is critically sensitive to UV light and strong nucleophiles . While thermally stable below 100°C, it possesses energetic potential due to the nitro-N-oxide combination and should be treated as a potential explosion hazard if heated under confinement.
Core Recommendation: Store at 2–8°C in amber glass under an inert atmosphere (Argon/Nitrogen) .
Part 2: Chemical Identity & Electronic Structure
To understand the stability, we must first analyze the electronic environment. The molecule is a "push-pull" system:
-
Pyridine-N-Oxide Moiety: The N-oxide oxygen acts as both an electron donor (via resonance to positions 2 and 4) and an electron withdrawer (via induction). This makes the ring susceptible to both electrophilic and nucleophilic attack depending on conditions.
-
3-Fluoro & 5-Nitro Substituents: Both groups are electron-withdrawing.
-
The Nitro group (5-position) strongly deactivates the ring, increasing the acidity of the adjacent protons (H2 and H6).
-
The Fluoro group (3-position) adds inductive instability.
-
This combination creates a highly electron-deficient ring system. While this is advantageous for intended synthetic transformations (e.g., SnAr reactions), it compromises shelf-stability by lowering the activation energy for degradation reactions.
Part 3: Stability Profile & Degradation Mechanisms
Photostability (Critical Risk)
Status: Unstable Pyridine N-oxides are notoriously photosensitive. Upon exposure to UV light (and even ambient fluorescent light over time), the N-O bond undergoes homolysis or rearrangement.
-
Mechanism: The primary degradation pathway is the Meisenheimer Rearrangement , where the oxygen migrates to an adjacent carbon, potentially expanding the ring to an oxazepine or leading to deoxygenation (reverting to the pyridine).
-
Observation: A color change from pale yellow to deep orange/brown is the first indicator of photodegradation.
Hydrolytic Stability
Status: Moderately Stable The compound is generally resistant to neutral hydrolysis. However, the electron-deficient nature of the ring (activated by the nitro group) makes it susceptible to nucleophilic attack by hydroxide ions if the pH rises.
-
Risk: In basic aqueous media, the nitro group or the fluorine atom can be displaced by OH-, leading to hydroxypyridine N-oxides (phenolic impurities).
Thermal Stability
Status: Conditionally Stable
-
Melting Point: Typically >100°C (exact MP depends on purity/polymorph).
-
Hazard: Nitro-substituted N-oxides have a high oxygen balance. Do not heat rapidly. Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm (decomposition) above 180°C.
Visualized Degradation Pathways
The following diagram illustrates the primary degradation risks: Photochemical rearrangement and Nucleophilic attack.
Caption: Figure 1. Primary degradation pathways showing photochemical instability and susceptibility to nucleophilic substitution.
Part 4: Handling & Storage Protocols[1][2][3]
To maintain purity >98% and prevent the formation of genotoxic impurities, strictly adhere to the following "Self-Validating" protocol.
Storage Specifications Table
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic degradation; prevents thermal runaway. |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption (hygroscopicity) and oxidation. |
| Container | Amber Glass / Foil-wrapped | Blocks UV/Visible light to prevent N-oxide rearrangement. |
| Closure | Teflon-lined Screw Cap | Ensures chemical resistance and airtight seal. |
| Shelf Life | 12 Months | Re-test required every 6 months due to inherent reactivity. |
Operational Workflow (Do's and Don'ts)
-
DO allow the container to equilibrate to room temperature before opening to prevent condensation (water acts as a nucleophile).
-
DO handle in a fume hood. The compound is likely a skin/eye irritant and potentially mutagenic.
-
DON'T use metal spatulas if possible; use Teflon or glass to avoid trace metal catalysis of decomposition.
-
DON'T store near reducing agents (e.g., hydrides, sulfides) as the nitro group is easily reduced.
Part 5: Quality Control & Analytical Assessment
A robust QC method is required to distinguish the N-oxide from its deoxygenated parent (pyridine) and hydrolysis products.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of acidic impurities).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro/N-oxide specific).
-
Expected Retention:
-
Hydrolysis products (most polar) elute first.
-
3-Fluoro-5-nitro-pyridine-1-oxide (Target) .
-
3-Fluoro-5-nitropyridine (Deoxygenated impurity) elutes later due to loss of polar N-O bond.
-
QC Decision Tree
Caption: Figure 2. Quality Control decision tree for incoming and stored material.
Part 6: Safety Assessment (Energetics)
Warning: Compounds containing both a Nitro group (-NO₂) and an N-Oxide (N→O) moiety possess high internal energy.
-
Decomposition Energy: Aromatic nitro compounds typically release 220–410 kJ/mol upon decomposition.[1] The N-oxide adds additional oxidative potential.
-
Impact Sensitivity: While likely stable to minor shock, it should be treated as potentially explosive if dried completely and subjected to friction or strong impact.
-
Toxicity: High likelihood of mutagenicity (Ames positive) typical of nitropyridines. Handle as a Carcinogen .
References
-
PubChem. (n.d.).[2] 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Authoritative text on N-oxide photochemistry and rearrangement mechanisms).
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide reactivity and nucleophilic substitution).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 3-Fluoro-5-nitropyridine N-oxide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-nitropyridine N-oxide from 3-fluoro-5-nitropyridine. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The N-oxidation of the pyridine ring is a critical transformation that modulates the electronic properties and biological activity of the molecule, making 3-Fluoro-5-nitropyridine N-oxide a valuable intermediate in the synthesis of novel therapeutic agents. The described method utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for such transformations. This guide offers a detailed, step-by-step experimental procedure, safety precautions, and a discussion of the underlying chemical principles.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The N-oxide functional group can act as a hydrogen bond acceptor, enhance solubility, and alter the metabolic profile of a drug candidate. Furthermore, the N-oxide moiety can influence the regioselectivity of subsequent reactions on the pyridine ring. 3-Fluoro-5-nitropyridine N-oxide, in particular, is an attractive building block due to the presence of both a fluorine atom and a nitro group. These substituents are known to impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. The synthesis of this compound is therefore a key step in the development of new chemical entities with potential therapeutic applications.
The oxidation of pyridines to their corresponding N-oxides is a well-established transformation.[1] For electron-deficient pyridines, such as 3-fluoro-5-nitropyridine, the reaction can be more challenging due to the reduced nucleophilicity of the pyridine nitrogen. However, strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) have proven to be effective for this purpose.[1][2] This application note details a reliable protocol for the synthesis of 3-Fluoro-5-nitropyridine N-oxide using m-CPBA, providing researchers with a practical guide to obtaining this valuable intermediate.
Reaction Scheme
Figure 1: Reaction scheme for the synthesis of 3-Fluoro-5-nitropyridine N-oxide.
Materials and Equipment
| Materials | Grade | Supplier | Notes |
| 3-Fluoro-5-nitropyridine | ≥98% | Commercially Available | CAS: 1060804-39-8[3] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (remainder is 3-chlorobenzoic acid and water) | Commercially Available | Store at 2-8 °C. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house preparation | |
| Saturated aqueous sodium sulfite (Na₂SO₃) solution | Reagent Grade | In-house preparation | |
| Brine (saturated aqueous NaCl solution) | Reagent Grade | In-house preparation | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl acetate | HPLC Grade | Commercially Available | For column chromatography |
| Hexane | HPLC Grade | Commercially Available | For column chromatography |
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| Addition funnel |
| Rotary evaporator |
| Glassware for extraction and filtration |
| Thin-layer chromatography (TLC) plates and developing chamber |
| UV lamp for TLC visualization |
| Column for chromatography |
Experimental Protocol
Reaction Setup
1.1. In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-nitropyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
1.2. Cool the solution to 0 °C in an ice bath with continuous stirring.
Addition of m-CPBA
2.1. In a separate beaker, prepare a solution of m-CPBA (1.2-1.5 eq.) in DCM. Note: The purity of commercial m-CPBA is typically around 77%, with the remainder being 3-chlorobenzoic acid and water. The molar equivalent should be calculated based on the purity of the reagent.
2.2. Slowly add the m-CPBA solution to the stirred solution of 3-fluoro-5-nitropyridine at 0 °C over a period of 15-30 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring
3.1. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
3.2. Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material and the product. The product, being more polar, will have a lower Rf value than the starting material. Visualize the spots under a UV lamp.
Work-up and Isolation
4.1. Once the reaction is complete (as indicated by TLC), cool the reaction mixture again to 0 °C in an ice bath.
4.2. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) with vigorous stirring until a test with starch-iodide paper indicates the absence of peroxides.
4.3. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove 3-chlorobenzoic acid, and then with brine (1 x volume of organic layer).
4.4. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
5.1. The crude product can be purified by flash column chromatography on silica gel.
5.2. Elute the column with a gradient of ethyl acetate in hexane to isolate the pure 3-Fluoro-5-nitropyridine N-oxide.
5.3. Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield the purified product.
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of 3-Fluoro-5-nitropyridine N-oxide.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Yellowish solid |
| Yield | 70-90% (typical for N-oxidation of similar pyridines) |
| Molecular Formula | C₅H₃FN₂O₃ |
| Molecular Weight | 158.09 g/mol |
| Melting Point | Data not available in searched literature. Expected to be higher than the starting material. |
| ¹H NMR | Expect downfield shifts of the pyridine protons compared to the starting material due to the electron-withdrawing effect of the N-oxide group. |
| ¹³C NMR | Expect shifts in the carbon signals of the pyridine ring upon N-oxidation. |
| ¹⁹F NMR | The chemical shift of the fluorine atom is expected to be influenced by the N-oxidation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and avoid contact with combustible materials. Store in a refrigerator.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Discussion and Mechanistic Insights
The N-oxidation of pyridine is an electrophilic aromatic substitution reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. The electron-withdrawing nitro and fluoro groups on the pyridine ring in 3-fluoro-5-nitropyridine decrease the electron density on the nitrogen atom, making it less nucleophilic and thus slowing down the rate of N-oxidation compared to unsubstituted pyridine. This is why a strong oxidizing agent like m-CPBA and potentially longer reaction times are necessary to achieve a good yield.
The work-up procedure is crucial for obtaining a pure product. The unreacted m-CPBA is quenched with a reducing agent like sodium sulfite. The main byproduct, 3-chlorobenzoic acid, is removed by washing the organic layer with a basic solution such as sodium bicarbonate. The high polarity of the N-oxide product means that care should be taken during the aqueous work-up to avoid its loss into the aqueous phase.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficient amount of m-CPBA. | Use a higher excess of m-CPBA (up to 2.0 eq.). |
| Reaction time is too short. | Extend the reaction time and monitor by TLC. | |
| Low quality of m-CPBA. | Use a fresh batch of m-CPBA. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C during the addition of m-CPBA and allow it to warm to room temperature slowly. |
| Difficulty in removing 3-chlorobenzoic acid | Incomplete washing with base. | Increase the number of washes with saturated NaHCO₃ solution. |
| Low isolated yield after chromatography | Product is too polar and adheres to the silica gel. | Use a more polar eluent system (e.g., add a small percentage of methanol to the ethyl acetate). |
| Product is partially soluble in the aqueous phase. | Minimize the volume of aqueous washes or back-extract the aqueous layers with DCM. |
References
-
PubChem. 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc2001 , (i), 242-268. [Link]
- Bremner, D. H., et al. A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines.
- Sigma-Aldrich.
-
University of Rochester, Department of Chemistry. Workup for mCPBA Oxidation. Not Voodoo. [Link]
-
Zhang, J., et al. Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions2021 , 50(6), 2143-2148. [Link]
Sources
Application Notes and Protocols for the Deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate
Introduction
3-Fluoro-5-nitropyridine and its derivatives are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The strategic introduction and subsequent removal of an N-oxide functionality is a common tactic in pyridine chemistry to influence regioselectivity in substitution reactions and to modulate the electronic properties of the ring. This guide provides detailed protocols for the deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate to yield 3-Fluoro-5-nitropyridine. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental choices.
The presence of both a nitro group and a fluorine substituent on the pyridine ring necessitates chemoselective deoxygenation methods that do not affect these functional groups. Several established methods for the deoxygenation of pyridine N-oxides are compatible with such electron-withdrawing groups.[1][2] This document will focus on two robust and widely applicable protocols: deoxygenation using phosphorus trichloride (PCl₃) and deoxygenation using triphenylphosphine (PPh₃).
Mechanism and Rationale for Reagent Selection
The deoxygenation of pyridine N-oxides with trivalent phosphorus compounds like PCl₃ and PPh₃ proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the N-oxide oxygen atom on the phosphorus center. This forms a P-O-N intermediate. Subsequent collapse of this intermediate leads to the formation of the corresponding pyridine and a stable pentavalent phosphorus oxide byproduct (e.g., POCl₃ from PCl₃ or Ph₃PO from PPh₃).[3][4]
Choice of Reagent:
-
Phosphorus Trichloride (PCl₃): This is a powerful and cost-effective deoxygenating agent.[5] It is particularly effective for N-oxides with electron-withdrawing groups. However, it is a hazardous substance that reacts violently with water and requires careful handling. A potential side reaction with PCl₃ is chlorination of the pyridine ring, although this is more common with reagents like POCl₃.[3][4] For simple deoxygenation, PCl₃ is often sufficient.[3]
-
Triphenylphosphine (PPh₃): This is a milder and more selective deoxygenating agent.[1][6] It is a solid, making it easier to handle than PCl₃. The reaction byproduct, triphenylphosphine oxide, is often crystalline and can sometimes be easily removed by filtration, although chromatographic purification is more common. Catalytic methods involving PPh₃ have also been developed to improve efficiency.[1][6]
Experimental Protocols
Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)
This protocol is suitable for a rapid and efficient deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate.
Materials:
-
3-Fluoro-5-nitropyridin-1-ium-1-olate
-
Phosphorus trichloride (PCl₃)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Safety Precautions:
-
Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of PCl₃ with atmospheric moisture.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-5-nitropyridin-1-ium-1-olate (1.0 eq) in anhydrous DCM or CHCl₃.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PCl₃: Slowly add phosphorus trichloride (1.1 - 1.5 eq) dropwise to the stirred solution via a dropping funnel. Monitor for any exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This should be done slowly and in a fume hood as gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM or CHCl₃ (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 3-Fluoro-5-nitropyridine.[7]
Workflow for Deoxygenation using PCl₃
Caption: Workflow for the deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate using PCl₃.
Protocol 2: Deoxygenation using Triphenylphosphine (PPh₃)
This protocol offers a milder alternative to PCl₃ and is suitable for substrates sensitive to harsh reagents.
Materials:
-
3-Fluoro-5-nitropyridin-1-ium-1-olate
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene or acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-Fluoro-5-nitropyridin-1-ium-1-olate (1.0 eq) and triphenylphosphine (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous toluene or acetonitrile.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction time will vary depending on the substrate and can be monitored by TLC.[1]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the desired product and triphenylphosphine oxide, can be purified by silica gel column chromatography. The difference in polarity between 3-Fluoro-5-nitropyridine and triphenylphosphine oxide allows for effective separation.
Workflow for Deoxygenation using PPh₃
Caption: Workflow for the deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate using PPh₃.
Data Interpretation and Characterization
The successful synthesis of 3-Fluoro-5-nitropyridine can be confirmed by various spectroscopic methods.
| Parameter | 3-Fluoro-5-nitropyridin-1-ium-1-olate (Starting Material - Predicted) | 3-Fluoro-5-nitropyridine (Product) |
| Molecular Formula | C₅H₃FN₂O₃ | C₅H₃FN₂O₂ |
| Molecular Weight | 158.09 g/mol | 142.09 g/mol [8] |
| ¹H NMR | Aromatic protons shifted downfield compared to the product due to the N-oxide. | Characteristic aromatic proton signals. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom. | A single resonance, potentially shifted compared to the starting material.[9] |
| ¹³C NMR | Aromatic carbon signals, with the carbons adjacent to the N-oxide showing a characteristic shift. | Aromatic carbon signals consistent with the structure. |
| Mass Spectrometry | M+ peak at m/z 158.09 | M+ peak at m/z 142.09[8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reagent, low reaction temperature, or short reaction time. | Increase the equivalents of the deoxygenating agent, increase the reaction temperature, or prolong the reaction time. |
| Low Yield | Product loss during work-up or purification, or side reactions. | Ensure efficient extraction and careful purification. For the PCl₃ method, ensure the quenching is done carefully to avoid product degradation. |
| Formation of Chlorinated Byproducts (PCl₃ method) | Reaction with PCl₃ or impurities like POCl₃. | Use fresh, high-purity PCl₃. If chlorination is a persistent issue, switch to the milder PPh₃ method.[3][4] |
Conclusion
The deoxygenation of 3-Fluoro-5-nitropyridin-1-ium-1-olate can be effectively achieved using either phosphorus trichloride or triphenylphosphine. The choice of reagent will depend on the scale of the reaction, the available equipment, and the sensitivity of the substrate to harsh conditions. Both methods are tolerant of the fluoro and nitro functional groups present in the molecule. Careful execution of the protocols and appropriate analytical monitoring will ensure a successful and high-yielding synthesis of the desired 3-Fluoro-5-nitropyridine.
References
- Current time information in NA. The time at the location 'NA' is 04:27 AM.
- Wang, Y., & Espenson, J. H. (2000). Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine with an Oxorhenium(V)
- Deoxygenation of pyridine N‐oxides.
- Removal of oxygen
- Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange.
- 2-Chloro-3-fluoro-5-nitropyridine synthesis - ChemicalBook.
- Cruz-Jiménez, A. E., Argumedo-Castrejón, P. A., Mateus-Ruiz, J. B., Lucas-Rosales, V. A., Valle-González, O. A., Jiménez-Halla, J. O. C., & Luján-Montelongo, J. A. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry.
- Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI)
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Public
- Deoxygenation of Aza-arom
- Shirinian, V. Z., Lonshakov, I. A., Zakharov, A. V., Lvov, A. G., & Krayushkin, M. M. Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine.
- Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C...
- SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- A Novel Deoxygenation Method for Pyridine N-Oxide | The Journal of Organic Chemistry.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook.
- Triphenylphosphine Deoxygenation of Malonyl Peroxides, A Novel Route to Malonyl Anhydrides - ElectronicsAndBooks.
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- 3-Fluoro-2-nitropyridine | 54231-35-5 - Sigma-Aldrich.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Public
- 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem.
- Synthesis of 3-nitropyridine (III).
- Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing).
- Photocatalytic Deoxygenation of N–O Bonds with Rhenium Complexes: From the Reduction of Nitrous Oxide to Pyridine N-Oxides | ChemRxiv.
- Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)
- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES.
- Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines - Organic Chemistry Portal.
- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google P
- 1532517-95-5 | 5-Bromo-3-fluoro-2-nitropyridine - ChemScene.
- 3-Fluoro-2-nitropyridine | 54231-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem - NIH.
- 5-Bromo-3-fluoro-2-nitropyridine 97% | CAS: 1532517-95-5 | AChemBlock.
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC - PubMed Central.
- One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles - ResearchG
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of 3-Fluoro-5-nitropyridin-1-ium-1-olate
Welcome to the dedicated technical support guide for 3-Fluoro-5-nitropyridin-1-ium-1-olate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this highly functionalized pyridine derivative. As a polar, zwitterionic molecule, its behavior in organic solvents can be complex. This guide provides in-depth, field-proven insights and systematic protocols to diagnose and resolve these solubility issues effectively.
Understanding the Molecule: Why is Solubility a Challenge?
3-Fluoro-5-nitropyridin-1-ium-1-olate (also known as 3-Fluoro-5-nitropyridine N-oxide) possesses a unique combination of functional groups that dictate its solubility profile:
-
Pyridine N-oxide Moiety: The N-O bond is highly polar and zwitterionic, creating a strong dipole moment. This feature dominates the molecule's character, favoring interactions with polar solvents.
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group that further increases the molecule's polarity.
-
Fluoro Group (-F): While fluorine is highly electronegative, its small size means its contribution to polarity is less significant than the N-oxide and nitro groups.
-
Aromatic Ring: The pyridine core provides a degree of aromatic character, which can allow for some interaction with less polar solvents, though this is often overshadowed by the polar groups.
The fundamental principle governing its solubility is "like dissolves like "[1][2][3]. The molecule's high polarity means it will preferentially dissolve in polar solvents capable of strong dipole-dipole interactions or hydrogen bonding.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of 3-Fluoro-5-nitropyridin-1-ium-1-olate.
Question 1: My compound won't dissolve in common solvents like Dichloromethane (DCM) or Toluene. Why?
Answer: This is a classic case of polarity mismatch. Solvents like Dichloromethane (DCM), Chloroform, Toluene, and Hexanes are nonpolar or have low polarity. They cannot effectively solvate the highly polar N-oxide and nitro functionalities of your compound. The strong intermolecular forces between the solid 3-Fluoro-5-nitropyridin-1-ium-1-olate molecules are more energetically favorable than any potential interactions with a nonpolar solvent.[2][3]
Question 2: What are the recommended starting solvents for dissolving 3-Fluoro-5-nitropyridin-1-ium-1-olate?
Answer: Based on its polar structure, you should begin with polar aprotic solvents. These solvents have strong dipoles that can interact favorably with the solute but do not have acidic protons.
-
Excellent Candidates:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Moderate Candidates:
-
Acetonitrile (ACN)
-
Acetone
-
-
Polar Protic Solvents:
-
Methanol and Ethanol may show some solubility, but likely less than the polar aprotic solvents mentioned above. Water, being highly polar, may also be a viable solvent, though many organic reactions require anhydrous conditions.[1]
-
Question 3: I have found a solvent, but the solubility is still too low for my reaction concentration. How can I improve it?
Answer: If you have identified a suitable solvent system but need to increase the concentration, several physical and chemical methods can be employed. The logical workflow is to start with the least aggressive method.
Logical Workflow for Enhancing Solubility
Caption: Troubleshooting workflow for solubility enhancement.
-
Sonication: Using an ultrasonic bath can help break apart the solid lattice and increase the rate of dissolution without adding significant heat.[1]
-
Controlled Heating: Gently warming the solution can significantly increase solubility.[4][5] For many solids dissolved in liquids, solubility increases with temperature because the added kinetic energy helps overcome the intermolecular forces in the solid solute.[6] Safety Precaution: Nitroaromatic compounds can be thermally sensitive. Always consult the Safety Data Sheet (SDS) and initially use gentle heat (e.g., 40-60 °C). Monitor for any color changes that might indicate decomposition.
-
Co-Solvent Systems: This is a powerful technique where a small amount of a very effective solvent (a "co-solvent") is added to a bulk solvent to enhance the solubility of a poorly soluble compound.[7][8][9] For example, if your compound is mostly soluble in DCM for a reaction but needs a boost, adding 5-10% DMF or DMSO can dramatically improve solubility.
Question 4: Can I use pH modification to increase solubility?
Answer: For this specific molecule, pH modification is generally not a recommended primary strategy. The pyridine nitrogen is already oxidized, so it is not basic and cannot be protonated to form a more soluble salt. While extreme pH conditions could potentially interact with the nitro group or other parts of the molecule, this is more likely to lead to decomposition than controlled solubility enhancement.
Experimental Protocols
These protocols provide a systematic approach to determining the optimal solvent and conditions for your experiments.
Protocol 1: Rapid Solvent Screening
Objective: To quickly identify promising solvents for 3-Fluoro-5-nitropyridin-1-ium-1-olate.
Materials:
-
3-Fluoro-5-nitropyridin-1-ium-1-olate
-
Vials (e.g., 1.5 mL glass vials)
-
A selection of solvents (see table below)
-
Vortex mixer
-
Pipettors
Procedure:
-
Add a small, consistent amount of the compound (e.g., 1-2 mg) to each of several labeled vials.
-
To each vial, add a fixed volume of a different solvent (e.g., 0.5 mL).
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect each vial against a dark background for any undissolved solid particles.
-
Record your observations as "Insoluble," "Slightly Soluble," "Moderately Soluble," or "Freely Soluble."
-
For promising solvents, you can proceed to quantify the solubility more accurately if required.
Predicted Solubility in Common Organic Solvents
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Nonpolar | Insoluble | Lacks any polar groups to interact with the solute. |
| Toluene | 2.4 | Nonpolar | Insoluble | Aromatic but insufficient polarity. |
| Dichloromethane (DCM) | 3.1 | Slightly Polar | Poorly Soluble | Weak dipole is insufficient to overcome the solute's strong intermolecular forces. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Slightly Soluble | Ether oxygen provides some polarity, may show limited success. |
| Acetone | 5.1 | Polar Aprotic | Moderately Soluble | Carbonyl group offers a good dipole for interaction. |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Moderately Soluble | Strong dipole from the nitrile group. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Soluble | Highly polar solvent, excellent for solvating polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Highly Soluble | Very strong dipole and excellent hydrogen bond acceptor, making it a prime candidate. |
| Methanol | 5.1 | Polar Protic | Slightly Soluble | Can act as a hydrogen bond donor/acceptor, but its polarity may be lower than optimal. |
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To dissolve the compound in a less-polar bulk solvent for a specific reaction requirement.
Materials:
-
3-Fluoro-5-nitropyridin-1-ium-1-olate
-
Primary bulk solvent (e.g., DCM, THF)
-
Co-solvent (e.g., DMSO, DMF)
-
Glassware for the reaction
Procedure:
-
Weigh the required amount of 3-Fluoro-5-nitropyridin-1-ium-1-olate into the reaction vessel.
-
Add the minimum volume of the co-solvent (e.g., DMSO) required to form a slurry or a concentrated solution. Start with a very small amount (e.g., 1-5% of the total final volume).
-
Stir or swirl the mixture until the solid is fully dissolved in the co-solvent.
-
Slowly, while stirring, add the primary bulk solvent (e.g., DCM) to reach the final desired reaction volume.
-
Observe the solution carefully. If precipitation occurs, you may need to slightly increase the initial proportion of the co-solvent.
Causality: The co-solvent acts by creating a localized environment that is highly favorable for the solute.[7][10] Once the individual solute molecules are solvated by the co-solvent, they can be dispersed more easily into the less favorable bulk solvent without precipitating.
Mechanism of Co-Solvency
Caption: How a co-solvent enhances solubility.
Safety & Handling Considerations
-
Consult the SDS: Always review the latest Safety Data Sheet for 3-Fluoro-5-nitropyridin-1-ium-1-olate and any solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Thermal Stability: As a nitroaromatic compound, it may have limited thermal stability.[11][12] Avoid aggressive heating. When heating is necessary, use a controlled heating mantle or oil bath and monitor for any signs of decomposition (e.g., darkening of the solution).
-
Hygroscopicity: Pyridine N-oxides can be hygroscopic.[13] Store the compound in a desiccator and handle it in a dry environment to prevent water absorption, which can affect solubility and reactivity.
By applying these principles and protocols systematically, you can overcome the solubility challenges associated with 3-Fluoro-5-nitropyridin-1-ium-1-olate and proceed with your research and development objectives with confidence.
References
- Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
- Pandit, J. C., et al. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- AAT Bioquest. (2022). What factors affect solubility?
- Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics.
- FCT EMIS. (n.d.). Factors Affecting Solubility. FCT EMIS.
- PubChem. (n.d.). 3-Fluoro-5-nitropyridine.
- U.S. Patent US3467659A. (1969). Process for the reduction of pyridine n-oxides.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. StudySmarter.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- Fisher Scientific. (2021). Safety Data Sheet: 3-Fluoro-2-nitropyridine. Fisher Scientific.
- TCI Chemicals. (n.d.). Safety Data Sheet: Pentafluoropyridine. TCI Chemicals.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitropyridine. Fisher Scientific.
- Al-obaidi, Y. N. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- Wiley, R. H., et al. (1953). Pyridine-N-oxide. Organic Syntheses.
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
- Reddit. (2023). How to dry pyridine N-oxide obtained commercially. r/Chempros.
- PubChem. (n.d.). 2-Fluoro-5-nitropyridine.
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- 2. solubilityofthings.com [solubilityofthings.com]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Analysis of 1H and 13C NMR Spectra of 3-Fluoro-5-nitropyridine N-oxide
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-5-nitropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical agents. Through a comparative approach with structurally related analogues, we will dissect the nuanced effects of substituent groups on the pyridine N-oxide scaffold, equipping researchers with the knowledge to confidently interpret these complex spectra.
The Structural Context: Understanding Substituent Effects
The ¹H and ¹³C NMR spectra of 3-Fluoro-5-nitropyridine N-oxide are dictated by the interplay of the electron-withdrawing nitro group (-NO₂), the electronegative fluorine atom (-F), and the N-oxide functionality. The N-oxide group generally increases the electron density of the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions, leading to an upfield shift of the corresponding proton and carbon signals compared to the parent pyridine. However, the potent electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom significantly modulate these shifts, creating a unique spectral fingerprint.
The formation of a pyridine N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This alteration in electronic distribution significantly impacts the chemical shifts of the ring protons and carbons. Generally, N-oxidation leads to a downfield shift of the α-protons (adjacent to the nitrogen) and an upfield shift of the γ-proton (para to the nitrogen) in the ¹H NMR spectrum.[1] Similarly, in the ¹³C NMR spectrum, the C4 carbon experiences a notable upfield shift upon N-oxidation.[2][3]
The presence of a nitro group, a strong deactivating and meta-directing group, causes a significant downfield shift of all ring protons and carbons due to its powerful electron-withdrawing resonance and inductive effects. Conversely, the fluorine atom, while highly electronegative and inductively electron-withdrawing, can also exhibit a weak electron-donating resonance effect. Its influence on the chemical shifts will be most pronounced on the adjacent carbon (C3) and the protons in its vicinity.
Predicted NMR Spectral Data for 3-Fluoro-5-nitropyridine N-oxide
Due to the absence of publicly available experimental spectra for 3-Fluoro-5-nitropyridine N-oxide, the following data is predicted based on established substituent effects and analysis of related compounds. These predictions serve as a robust guide for researchers in identifying and characterizing this molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to display three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the pyridine ring. The expected chemical shifts (δ) and coupling constants (J) are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Fluoro-5-nitropyridine N-oxide (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H-2 | 8.50 - 8.70 | d | ³J(H2-F3) ≈ 8-10 |
| H-4 | 8.30 - 8.50 | dd | ⁴J(H4-F3) ≈ 2-3, ⁴J(H4-H6) ≈ 2-3 |
| H-6 | 9.10 - 9.30 | d | ⁴J(H6-H4) ≈ 2-3 |
The downfield shift of all protons is anticipated due to the combined electron-withdrawing effects of the nitro group and the N-oxide functionality. The proton at C6 is expected to be the most deshielded due to its proximity to the positively charged nitrogen and the meta-directing influence of the nitro group. The fluorine atom will induce a doublet splitting for the H-2 proton and a doublet of doublets for the H-4 proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms of the pyridine ring. The presence of the fluorine atom will lead to characteristic C-F couplings, resulting in doublet or doublet of doublets for the carbons in its vicinity.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for 3-Fluoro-5-nitropyridine N-oxide (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity | Estimated Coupling Constants (J in Hz) |
| C-2 | 140 - 145 | d | ²J(C2-F3) ≈ 15-25 |
| C-3 | 155 - 160 | d | ¹J(C3-F3) ≈ 230-250 |
| C-4 | 125 - 130 | d | ³J(C4-F3) ≈ 5-10 |
| C-5 | 145 - 150 | s | - |
| C-6 | 135 - 140 | s | - |
The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹J(C-F)). The other carbons will show smaller two-bond and three-bond couplings. The carbons bearing the nitro group (C-5) and adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.
Comparative Spectral Analysis
To contextualize the predicted spectra, a comparison with related pyridine derivatives is essential.
Pyridine N-oxide
The parent pyridine N-oxide exhibits signals in its ¹H NMR spectrum (CDCl₃) at approximately δ 8.26 (H-2, H-6) and 7.36 (H-3, H-4, H-5) ppm.[5][6] In the ¹³C NMR spectrum (CDCl₃), the signals appear at δ 138.5 (C-2, C-6), 125.5 (C-4), and 125.3 (C-3, C-5) ppm.[5] This provides a baseline for understanding the influence of the fluoro and nitro substituents.
3-Fluoropyridine
The fluorine atom in 3-fluoropyridine induces characteristic splitting patterns and chemical shift changes. The ¹H NMR signals are generally found in the aromatic region, with the proton at C-2 being the most downfield. The ¹³C NMR spectrum shows a large ¹J(C-F) coupling for C-3.
3-Nitropyridine
The strong electron-withdrawing nature of the nitro group in 3-nitropyridine results in a significant downfield shift for all protons and carbons compared to pyridine. For instance, the ¹³C NMR signals for 3-nitropyridine are observed at δ 150.8 (C-2), 134.1 (C-6), 147.2 (C-3), 124.0 (C-4), and 121.2 (C-5) ppm.[7]
The combined influence of the N-oxide, fluoro, and nitro groups in 3-Fluoro-5-nitropyridine N-oxide will result in a spectrum that is a composite of these individual effects, leading to the predicted downfield shifts and specific coupling patterns.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate spectral interpretation. The following is a generalized protocol for the NMR analysis of 3-Fluoro-5-nitropyridine N-oxide.
Sample Preparation
-
Weigh approximately 5-10 mg of 3-Fluoro-5-nitropyridine N-oxide.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Visualizing Molecular Connectivity and Spectral Assignment
The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for spectral assignment.
Caption: Molecular structure of 3-Fluoro-5-nitropyridine N-oxide.
Caption: Workflow for NMR spectral analysis and structure confirmation.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-5-nitropyridine N-oxide requires a thorough understanding of the electronic effects of its constituent functional groups. By leveraging predicted data and comparative analysis with related compounds, researchers can confidently assign the spectral features and confirm the molecular structure. This guide provides a foundational framework for interpreting the complex NMR data of this and other similarly substituted pyridine N-oxide derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
References
- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.
- N-oxidation of Pyridine Derivatives - Supporting Information.
-
Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1978). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 43(13), 2563–2566. URL: [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
-
ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. URL: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... URL: [Link]
-
Tony St John. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. URL: [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589–3591. URL: [Link]
-
PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. URL: [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... URL: [Link]
-
PubChem. Pyridine N-Oxide. National Center for Biotechnology Information. URL: [Link]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. URL: [Link]
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. URL: [Link]
-
PubChem. 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. URL: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). URL: [Link]
-
Matrix Fine Chemicals. 3-FLUORO-5-NITROPYRIDINE. URL: [Link]
-
Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. URL: [Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]
- 7. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]
Technical Comparison Guide: IR Spectroscopy of Nitro vs. N-Oxide Groups
Executive Summary
In the characterization of energetic materials, drug metabolites, and heterocyclic intermediates, distinguishing between Nitro (
This guide provides an objective, data-driven comparison of the vibrational signatures of these two groups. It establishes a self-validating workflow to differentiate them using Infrared (IR) spectroscopy, supported by mechanistic insights and orthogonal validation strategies.[2]
Theoretical Basis: Vibrational Mechanics
To interpret the spectra accurately, one must understand the underlying mechanics driving the absorption frequencies.[2]
The Nitro Group ( )
The nitro group behaves as a coupled oscillator.[2] Because the two oxygen atoms are equivalent (resonance hybrids), they do not vibrate independently.[2] Instead, they exhibit Symmetric and Asymmetric stretching modes.[3][4][5][6]
-
Bond Order: ~1.5 (Delocalized
system).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Dipole: Strong permanent dipole; vibration induces a massive change in dipole moment (
), resulting in intense bands.[5]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
The N-Oxide Group ( )
The N-oxide bond is a coordinate covalent (dative) bond.[2] Its vibrational frequency is highly dependent on the hybridization of the nitrogen atom.
-
Aliphatic (
): Purely single-bond character (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ). -
Aromatic (
): Significant back-bonding from the oxygenngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -orbitals into the aromatic ring, increasing the bond order slightly and shifting frequency higher.
Mechanistic Diagram
The following diagram illustrates the vibrational logic and decision pathways.
Figure 1: Vibrational origin of spectral bands for Nitro and N-oxide functionalities.
Comparative Spectral Analysis
The following data summarizes the characteristic peak positions. Note the "Danger Zone" where Aromatic N-oxides and Symmetric Nitro stretches overlap.
Table 1: Characteristic Frequency Ranges
| Feature | Nitro Group ( | N-Oxide Group ( | Differentiation Key |
| Primary Band 1 | 1550 – 1475 cm⁻¹ (Asymmetric Stretch, Strong) | 1300 – 1200 cm⁻¹ (Aromatic N-O Stretch, Strong) | Nitro Asym stretch is unique; N-oxides lack a band >1400 cm⁻¹ (unless ring modes interfere). |
| Primary Band 2 | 1360 – 1290 cm⁻¹ (Symmetric Stretch, Strong) | 970 – 950 cm⁻¹ (Aliphatic N-O Stretch, Strong) | Aliphatic N-oxides appear in the fingerprint region, far from Nitro peaks.[2] |
| Band Shape | Sharp, distinct "V" shape doublet. | Broadens significantly with H-bonding (e.g., wet samples).[2] | N-oxides are hygroscopic; moisture causes peak broadening and red-shifting. |
| Ring Effects | Conjugation shifts both bands to lower wavenumbers.[1] | Conjugation (Aromatic) shifts N-O stretch to higher wavenumbers due to back-bonding.[2] | Opposing trends in conjugation shifts. |
| Scissoring | ~850 cm⁻¹ (C-N-O bending).[2] | ~840 cm⁻¹ (N-O bending, often weak).[2] | Not reliable for primary distinction. |
The "Danger Zone" (1300–1350 cm⁻¹)
In aromatic compounds (e.g., Nitrobenzene vs. Pyridine N-oxide), the Nitro Symmetric Stretch and the Aromatic N-oxide Stretch fall in the exact same region.[2]
-
Resolution Strategy: Look for the partner peak.
-
If Nitro : You MUST see the Asymmetric stretch at ~1530 cm⁻¹.
-
If N-Oxide : You will lack the ~1530 cm⁻¹ feature, but may see enhanced "breathing" modes of the pyridine ring around 1000–1100 cm⁻¹.
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this specific protocol. N-oxides are notorious for forming hydrates, which distorts the N-O stretching band.
Step 1: Sample Preparation (Crucial)[1]
-
Nitro Compounds: Standard KBr pellet or Diamond ATR is acceptable.
-
N-Oxides:
-
Dehydration: Dry the sample in a vacuum desiccator over
for 2 hours prior to analysis. Water H-bonding can shift the N-O stretch by 10–20 cm⁻¹. -
Matrix: Use Nujol Mull or Solution Cell (CHCl₃) rather than KBr if the sample is hygroscopic, as KBr can absorb ambient moisture during pressing.[2]
-
Step 2: Spectral Acquisition[1]
-
Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blur the sharp nitro doublets).
-
Scans: Minimum 32 scans to resolve weak overtone bands.
Step 3: Diagnostic Decision Tree
Use the following logic flow to assign the spectrum.
Figure 2: Spectral assignment decision tree.
Case Studies & Validation
Case A: Pyridine N-Oxide vs. Nitrobenzene
-
Nitrobenzene: Shows two dominant peaks at 1523 cm⁻¹ (Asym) and 1347 cm⁻¹ (Sym).[2]
-
Pyridine N-Oxide: Shows a single dominant N-O stretch at 1243 cm⁻¹ . The 1500 region is relatively clear of strong bands (only weak ring modes).[2]
-
Validation: Protonation of Pyridine N-oxide (adding HCl vapor) will shift the N-O stretch significantly (often diminishing intensity), whereas the Nitro group is largely unaffected by mild acidification.[2]
Case B: Orthogonal Validation (Raman Spectroscopy)
If IR results are ambiguous (e.g., complex matrix):
-
Raman Advantage: The Symmetric Nitro Stretch (~1350 cm⁻¹) is extremely strong in Raman (often the strongest peak in the spectrum) due to high polarizability change.[2]
-
N-Oxide: The N-O stretch is Raman active but typically less intense relative to the ring breathing modes compared to the nitro symmetric stretch.
References
-
BenchChem. (2025).[2][1][7] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from
-
NIST Chemistry WebBook. Pyridine, 1-oxide (CAS 694-59-7) Infrared Spectrum. National Institute of Standards and Technology.[8] Retrieved from [2]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Retrieved from
-
Kumar, M., et al. (2013).[2][9] Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.[9] Retrieved from
-
Master Organic Chemistry. (2016). IR Spectroscopy: The Big Picture. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine, 1-oxide [webbook.nist.gov]
- 9. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of 3-Fluoro-5-nitropyridine N-oxide: A Comparative Analytical Guide
Executive Summary
3-Fluoro-5-nitropyridine N-oxide is a critical intermediate in the synthesis of functionalized heterocycles, particularly for SNAr (Nucleophilic Aromatic Substitution) reactions where the N-oxide moiety activates the ring.[1] However, its analytical validation presents a specific "thermal trap."
This guide challenges the standard reliance on Gas Chromatography (GC) for this compound class. Experimental evidence and chemical principles dictate that HPLC-UV/MS is the only robust routine method for purity validation, while qNMR serves as the absolute structural arbitrator.
Part 1: The Analytical Challenge (The "Thermal Trap")
The core issue with analyzing 3-Fluoro-5-nitropyridine N-oxide is the thermal lability of the N-oxide (
-
The GC Failure Mode: Inside a GC injector port (
), pyridine N-oxides frequently undergo thermal deoxygenation or rearrangement (Meisenheimer rearrangement). -
The Result: A pure sample of the N-oxide will often appear as the non-oxidized precursor (3-Fluoro-5-nitropyridine) in the chromatogram.[1] This leads to a False Negative for the product and a False Positive for the starting material.
Comparative Analysis: Choosing the Right Tool
| Feature | HPLC-UV/MS (Recommended) | GC-MS (Not Recommended) | qNMR (Reference Method) |
| Primary Mechanism | Partitioning (Polarity) | Volatility & Thermal Stability | Nuclear Spin (Molar Ratio) |
| Thermal Stress | Low (Ambient to | High ( | None (Ambient) |
| Risk Factor | Co-elution (solvable) | Deoxygenation Artifacts | Low Sensitivity (<1% impurity hard to quantify) |
| Suitability | High (Routine QC) | Low (Qualitative Only) | High (Primary Standard) |
| Throughput | High (15-20 min/run) | High | Low |
Part 2: The Self-Validating HPLC Protocol
To validate purity without an external reference standard (absolute purity), we utilize a "Self-Validating" HPLC workflow that combines Diode Array Detection (DAD) and Mass Spectrometry (MS) .
Chromatographic Conditions
-
Column: C18 (End-capped),
, (e.g., Agilent Zorbax or Waters XBridge).-
Why: End-capping reduces silanol interactions with the pyridine ring, preventing peak tailing.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Why: Formic acid buffers the mobile phase (pH ~2.7), ensuring the N-oxide remains in a consistent ionization state.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Controlled to prevent thermal degradation).
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial equilibration (polar retention) |
| 10.0 | 95 | Ramp to elute hydrophobic impurities |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End of Run |
Detection & Causality
-
UV (254 nm & 280 nm): The nitro group provides strong absorbance.
-
MS (ESI+):
Part 3: Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific failure mechanism of GC for this molecule.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix highlighting the risk of thermal artifacts in GC versus the stability of HPLC and qNMR.
Diagram 2: The HPLC Separation Logic
Caption: Separation mechanism on Reverse Phase C18. The highly polar N-oxide interacts less with the hydrophobic C18 chains, eluting before the starting material.[1]
Part 4: Experimental Validation Steps
To ensure the method is "Self-Validating," perform the following checks:
-
Peak Purity Check: Use the DAD software to verify that the UV spectrum is consistent across the entire width of the main peak. Impurities often hide in the tail.
-
Mass Balance via qNMR:
-
Dissolve ~10 mg of sample in DMSO-d6.[1]
-
Add a known amount of internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).
-
Compare the molar integral of the pyridine protons to the internal standard.
-
If HPLC purity is 99% but qNMR is 90%, you have inorganic salts or solvent trapped in the crystal lattice.
-
-
Spike Recovery:
-
Spike the sample with 1% of the starting material (3-Fluoro-5-nitropyridine).[1]
-
Ensure the HPLC method resolves the two peaks with a resolution (
) > 1.5.
-
References
-
PubChem. (2025).[2][3] 3-Fluoro-5-nitropyridine | C5H3FN2O2.[1][3] National Library of Medicine. [Link][3]
-
Baran Lab. (2012).[4] Pyridine N-Oxides: Synthesis and Reactions. Scripps Research Institute. [Link] (General reference on N-oxide reactivity and instability).[1]
- Li, W., et al. (2003). Thermal instability of N-oxides in Gas Chromatography. Journal of Chromatography A.
-
Almac Group. (2024). qNMR as an Alternative to HPLC for Purity Assay. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
